molecular formula C7H3BrF3N3 B1375361 8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1379344-24-7

8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1375361
CAS No.: 1379344-24-7
M. Wt: 266.02 g/mol
InChI Key: WPIVOKNEFFJOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 3rd position on the triazolo[4,3-a]pyridine ring. It is known for its significant applications in medicinal and pharmaceutical chemistry due to its unique structural features and biological activities .

Preparation Methods

The synthesis of 8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One of the common methods involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method involves a tandem reaction mechanism, including transamidation, nucleophilic addition, and subsequent condensation to yield the target compound . The reaction conditions typically involve the use of dry toluene as a solvent at 140°C under microwave conditions .

Chemical Reactions Analysis

8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, thereby modulating various biological processes . The exact molecular pathways involved depend on the specific biological activity being targeted.

Comparison with Similar Compounds

8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-2-1-3-14-5(4)12-13-6(14)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIVOKNEFFJOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.